(1-Prop-2-ynylpyrrolidin-2-yl)methyl 4-acetyl-1-methylpyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a pyrrole and a pyrrolidine ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom . Pyrrolidine is a saturated five-membered ring with one nitrogen atom, often used in drug discovery .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The pyrrole and pyrrolidine rings would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole and pyrrolidine rings, as well as the various functional groups attached to these rings. For example, the acetyl group could potentially undergo reactions such as reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrole and pyrrolidine rings could impact its polarity and solubility .Scientific Research Applications
Synthesis Methodologies
- Metal/Organo Relay Catalysis : A study demonstrates the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a FeCl2/Et3N binary catalytic system, which could be relevant for synthesizing related pyrrole derivatives (Galenko et al., 2015).
- Palladium-Catalyzed Functionalization : Research on 1-aminopyridinium ylides as directing groups for palladium-catalyzed C-H bond functionalization in carboxylic acid derivatives suggests a method for introducing functional groups into pyrrole derivatives (Le et al., 2019).
Chemical Structure and Properties
- Atropisomerism in Pyrroles : A study explores the restricted rotation around the C(4)-C(1′) bond in iodopyrroles and related derivatives, indicating the potential for exploring stereochemical properties in similar pyrrole compounds (Boiadjiev & Lightner, 2002).
- Oxidative Cyclization-Alkoxycarbonylation : A method for synthesizing heterocyclic derivatives via oxidative carbonylation conditions could be adapted for generating diverse pyrrole-based structures (Bacchi et al., 2005).
Future Directions
Properties
IUPAC Name |
(1-prop-2-ynylpyrrolidin-2-yl)methyl 4-acetyl-1-methylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-7-18-8-5-6-14(18)11-21-16(20)15-9-13(12(2)19)10-17(15)3/h1,9-10,14H,5-8,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJGQKFENZMMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)OCC2CCCN2CC#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.